molecular formula C16H15N7O2S B2373684 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2200214-01-1

3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B2373684
CAS RN: 2200214-01-1
M. Wt: 369.4
InChI Key: IAZLOTLGUCEFGQ-UHFFFAOYSA-N
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Description

The compound “3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione” is a derivative of 1,2,4-triazole . It has been identified as a pan-phosphodiesterase (PDE) family inhibitor . This compound has shown antifungal activity and excellent activity against various pathogens .


Synthesis Analysis

The synthesis of this compound involves intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds with an activated methylene group . Further details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazolo[4,3-b]pyridazine core . The compound has a molecular weight of 150.14 g/mol . The exact mass and monoisotopic mass are 150.05416083 g/mol . The compound has a topological polar surface area of 59.8 Ų .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.14 g/mol . It has a XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has no rotatable bonds .

Scientific Research Applications

Anticancer Properties

The benzothiazole scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The triazolo-pyridazinone moiety in this compound has demonstrated antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Researchers are interested in its mechanism of action and potential applications in treating infectious diseases .

Neuroprotective Effects

The pyrimidine-piperazine fragment within the structure has drawn attention due to its potential neuroprotective properties. Studies have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Researchers aim to uncover its role in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Anti-Inflammatory Activity

The fused-triazole core has been associated with anti-inflammatory effects. Researchers have investigated its impact on inflammatory pathways, including cytokine production and NF-κB signaling. The compound’s ability to modulate inflammation could have implications in autoimmune diseases and chronic inflammatory conditions .

Antiviral Potential

Given the diverse heterocyclic components, investigations have explored the compound’s antiviral activity. It has been tested against RNA and DNA viruses, including herpes simplex virus (HSV) and influenza. Researchers are keen to understand its mode of action and potential use in antiviral drug development .

Photophysical Properties

Beyond its biological applications, this compound exhibits interesting photophysical behavior. Researchers have studied its absorption and emission spectra, fluorescence properties, and quantum yield. Such insights are valuable for applications in optoelectronics, sensors, and imaging agents .

Future Directions

The compound has shown promising results as a pan-PDE inhibitor and as an antibacterial agent . Future research could focus on further understanding its mechanism of action and exploring its potential applications in medicine .

properties

IUPAC Name

N-methyl-1,1-dioxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2S/c1-21(16-12-4-2-3-5-13(12)26(24,25)20-16)11-8-22(9-11)15-7-6-14-18-17-10-23(14)19-15/h2-7,10-11H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZLOTLGUCEFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NS(=O)(=O)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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